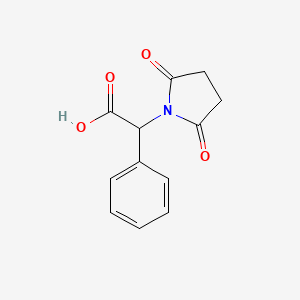

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid” is a chemical compound . It is a derivative of pyrrolidine-2,5-dione .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of a series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents . Another study reported the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, which is an efficient synthesis method .Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The compound’s molecular formula is C6H7NO4 .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of anticonvulsant activity . The compound has shown potent protection across the most important animal acute seizure models .Applications De Recherche Scientifique

Antimicrobial Applications

- Antimicrobial Activity : A study demonstrated the synthesis of derivatives from 4-aminophenylacetic acid, leading to compounds with promising antimicrobial activities. This research suggests potential applications of these compounds, including 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid derivatives, in developing new antimicrobial agents (Bedair et al., 2006).

Anticonvulsant Applications

- Anticonvulsant Properties : A 2015 study synthesized a series of compounds, including 2-(2,5-dioxopyrrolidin-1-yl)propanamides, as potential anticonvulsant agents. These compounds were tested in preclinical seizure models, displaying promising results in terms of protection against seizures (Kamiński et al., 2015).

Industrial Applications

- Industrial Uses : A research study in 2021 focused on the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, including those derived from (S)-2-amino-2-phenylacetic acid. These compounds were characterized for potential industrial applications, indicating a possible role for this compound in this field (Shafi et al., 2021).

Synthesis and Characterization

- Chemical Synthesis and Characterization : Various studies have focused on the synthesis and characterization of derivatives of phenylacetic acid, including this compound. These studies contribute to our understanding of the chemical properties and potential applications of these compounds in various fields (Galeazzi et al., 1996).

Analytical and Diagnostic Uses

- Labeling and Diagnostic Applications : Research in 2008 developed a fluorescent derivative of 2,5-dioxopyrrolidin-1-yl for labeling amine residues, demonstrating the potential of this compound in analytical and diagnostic applications (Crovetto et al., 2008).

Orientations Futures

The future research directions for “2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid” could involve further investigation into its potential therapeutic applications, particularly in the treatment of epilepsy and pain . Additionally, more research is needed to fully understand its mechanism of action and to evaluate its safety profile .

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with neuronal voltage-sensitive sodium and l-type calcium channels, as well as gaba transporters .

Mode of Action

For instance, similar compounds have been shown to inhibit voltage-gated sodium and calcium channels, which can affect neuronal excitability .

Biochemical Pathways

The modulation of neuronal voltage-sensitive sodium and l-type calcium channels, as well as gaba transporters, suggests that it may influence neurotransmission and neuronal excitability .

Result of Action

Related compounds have demonstrated anticonvulsant and analgesic activity in animal models, suggesting that they may modulate neuronal activity and pain signaling .

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNFHSYPFLOBSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2794617.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)

![3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2794619.png)

![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)

![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)